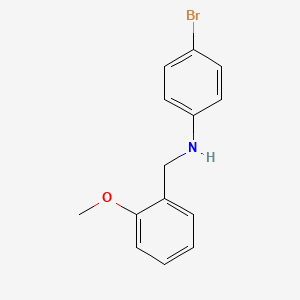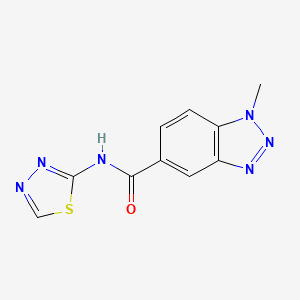![molecular formula C17H18ClNO2 B5708576 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its potential for abuse in sports and concerns over its safety.
Mechanism of Action
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation and glucose uptake, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to increase endurance and exercise capacity by enhancing the utilization of fatty acids for energy. It has also been found to reduce inflammation and improve cardiac function in models of heart failure.
Advantages and Limitations for Lab Experiments
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is a potent and selective PPARδ agonist, making it a useful tool for studying the role of this receptor in metabolic and cardiovascular diseases. However, its potential for abuse in sports and concerns over its safety have limited its use in human studies.
Future Directions
Future research on 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide could focus on its potential therapeutic benefits in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies are needed to better understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of thionyl chloride and 1,2-dichloroethane. The resulting intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form this compound.
Scientific Research Applications
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve endurance and performance in athletes.
properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-8-15(16(18)11-12)17(20)19-10-9-13-4-6-14(21-2)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDFRMMFPXUQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

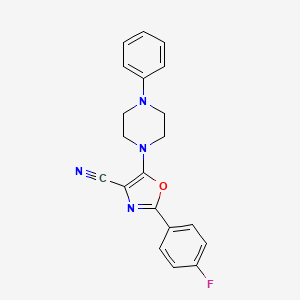
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
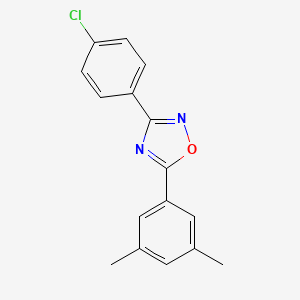
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
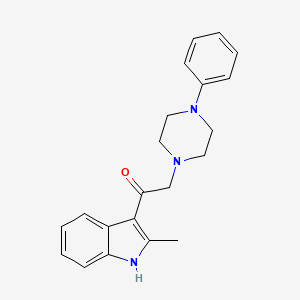



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
